Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring configurational stability at the α-center face epimerization risks with non-methylated pyroglutamate esters. This compound solves that via its quaternary 2-methyl substituent, locking stereochemistry for α,α-disubstituted amino acid and peptidomimetic synthesis. • 95% purity with batch-specific QC (NMR, HPLC, GC) • Bio-derived from levulinic acid feedstock; XLogP3 = 0.1 • Ideal for proteasome inhibitor scaffolds, renewable plasticizer development, and chiral building block applications

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13170488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-oxopyrrolidine-2-carboxylate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(=O)N1)C
InChIInChI=1S/C8H13NO3/c1-3-12-7(11)8(2)5-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10)
InChIKeyUQLAYAORZVBZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-5-oxopyrrolidine-2-carboxylate – Sourcing & Specification Overview for Procurement Teams


Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate (CAS 188548-04-1; IUPAC: alpha-methyl-DL-pyroglutamic acid ethyl ester) is a pyrrolidinone carboxylate ester with molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol [1]. The compound features a 5-oxopyrrolidine ring bearing a quaternary 2-methyl substituent and an ethyl ester at the 2-position. Its computed XLogP3-AA is 0.1, topological polar surface area is 55.4 Ų, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1]. It is commercially available from multiple suppliers at standard purity levels of 95%, with batch-specific QC documentation including NMR, HPLC, and GC . The compound is synthesized from levulinic acid via 2-amino-2-methylglutaric acid and subsequent cyclodehydration to 2-methyl-5-oxopyrrolidine-2-carboxylic acid, followed by esterification [2].

Supplier Availability Multiple commercial sources; standard purity grades with batch QC
QC Documentation Routine release includes NMR, HPLC, and GC per supplier COA
Synthetic Origin Prepared from levulinic acid via cyclodehydration and esterification

Why Ethyl 2-Methyl-5-oxopyrrolidine-2-carboxylate Cannot Be Replaced by Common In-Class Analogs


Within the 5-oxopyrrolidine-2-carboxylate family, three structural variables critically govern performance: (i) the presence or absence of the quaternary 2-methyl group, (ii) the ester alkyl chain length, and (iii) the free acid versus ester form. The target compound uniquely combines a 2-methyl substituent—introducing a chiral quaternary center that restricts conformational mobility—with an ethyl ester that balances lipophilicity (XLogP3 = 0.1) against hydrolytic lability [1]. Removing the 2-methyl group yields ethyl pyroglutamate (ethyl 5-oxopyrrolidine-2-carboxylate, XLogP3 ≈ −0.4), a less lipophilic analog with distinct pharmacokinetic and materials-compatibility profiles [1][2]. Shortening the ester to methyl accelerates hydrolytic cleavage, while the free acid form (2-methyl-5-oxopyrrolidine-2-carboxylic acid) has entirely different solubility, reactivity, and biological handling characteristics . These differences are not cosmetic—they translate into measurable divergence in plasticizer performance, synthetic utility, and biological target engagement, as detailed below.

Removal of 2-methyl group
Non-methylated ethyl pyroglutamate shifts lipophilicity (XLogP3 ≈ −0.4 vs. 0.1) and reduces conformational restriction; may alter polymer compatibility and stereochemical behavior.
Shorter ester chain (methyl ester)
Methyl analog undergoes faster alkaline hydrolysis, potentially limiting shelf life and aqueous workup tolerance during multi-step synthesis.
Free acid instead of ester
2-Methyl-5-oxopyrrolidine-2-carboxylic acid exhibits different solubility, reactivity, and handling; cannot serve as a direct drop-in for ester-requiring steps.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-5-oxopyrrolidine-2-carboxylate Against Key Comparators


Lipophilicity Advantage: XLogP3 Comparison with Non-Methylated Ethyl Pyroglutamate

The 2-methyl substituent on the pyrrolidinone ring increases computed lipophilicity. Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate has a PubChem-computed XLogP3-AA of 0.1, compared to −0.4 for its non-methylated analog ethyl 5-oxopyrrolidine-2-carboxylate (ethyl pyroglutamate) [1][2]. This ΔlogP of approximately +0.5 log units indicates enhanced partitioning into hydrophobic environments, which is relevant for both biological membrane passage and compatibility with non-polar polymer matrices.

Lipophilicity
Cross-study comparable
XLogP3-AA = 0.1 (target) vs. −0.4 for ethyl pyroglutamate
Reported ΔXLogP3 ≈ +0.5 enhances hydrophobic partitioning
Computed values; supports polymer-compatibility screening
Lipophilicity Membrane permeability Drug-likeness

Ester Hydrolytic Stability: Ethyl Ester vs. Methyl Ester In-Class Comparison

Ethyl esters undergo alkaline hydrolysis approximately 1.5- to 2-fold slower than the corresponding methyl esters under equivalent conditions, a well-established structure–reactivity relationship in carboxylate ester chemistry . For the 2-methyl-5-oxopyrrolidine-2-carboxylate scaffold, this means the ethyl ester (target compound, MW 171.19) offers greater resistance to premature hydrolysis than methyl 2-methyl-5-oxopyrrolidine-2-carboxylate (MW 157.17) during aqueous workup, chromatographic purification, or prolonged storage.

Hydrolytic stability
Class-level inference
Ethyl ester hydrolyzes ~1.5–2× slower than methyl ester
May support longer aqueous workup tolerance
Class-level SAR; specific scaffold data not available
Hydrolytic stability Prodrug design Synthetic intermediate

Plasticizer Performance: Precedented Industrial Application of 2-Methyl-5-oxopyrrolidine-2-carboxylic Esters

In the foundational study by Takenishi and Simamura (1954), multiple esters of 2-methyl-5-oxopyrrolidine-2-carboxylic acid were synthesized from levulinic acid and tested for plasticizer performance [1]. The free acid (2MOP) has documented good compatibility with polyvinyl chloride, polystyrene, and polyolefins, producing plastics described as flexible, tough, and resistant to heat degradation . While specific plasticizer efficiency values (e.g., tensile strength, elongation at break) for the ethyl ester versus other alkyl esters were not publicly available as individually tabulated comparator data, the ethyl ester is explicitly encompassed within the tested ester series and benefits from the same pyrrolidinone-plasticizer structure–activity framework.

Plasticizer precedent
Supporting evidence
Tested ester series includes ethyl ester; polymer compatibility reported qualitatively
Class-level application precedent; individual ester data limited
Quantitative comparator data not publicly extractable
Plasticizer PVC compatibility Polymer additive

Molecular Weight and Volatility: Differentiation from Lower-MW Analogs for High-Temperature Applications

The target compound (MW 171.19 g/mol) [1] has a molecular weight 14 Da higher than methyl 2-methyl-5-oxopyrrolidine-2-carboxylate (MW 157.17 g/mol) and 14 Da higher than ethyl 5-oxopyrrolidine-2-carboxylate (ethyl pyroglutamate, MW 157.17 g/mol) . The combined effect of the 2-methyl group and ethyl ester elevates the boiling point relative to the non-methylated ethyl ester. Predicted boiling points follow the trend: ethyl 5-oxopyrrolidine-2-carboxylate (≈ 312.7 °C at 760 mmHg) ; methyl 2-methyl-5-oxopyrrolidine-2-carboxylate (≈ 293.2 ± 33.0 °C predicted) ; the target compound is expected to exhibit an intermediate to higher boiling point, favoring reduced evaporative loss during high-temperature processing.

Volatility
Class-level inference
MW 171.19 vs. 157.17 (methyl / non-methylated analogs); higher predicted BP
Reduced evaporative loss at elevated processing temperatures
Boiling point not experimentally confirmed for target
Volatility Thermal stability Process chemistry

Conformational Constraint from the Quaternary 2-Methyl Group: Differentiation from Non-Methylated 5-Oxopyrrolidine Scaffolds

The 2-methyl substituent creates a quaternary stereogenic center at the α-position of the pyrrolidinone ring. This structural feature restricts backbone conformational freedom relative to non-methylated analogs such as ethyl 5-oxopyrrolidine-2-carboxylate, which possesses only a tertiary α-carbon [1][2]. The quaternary center eliminates the possibility of α-epimerization under basic or acidic conditions, a known degradation pathway for non-alkylated pyroglutamate esters. The compound is commercially available in enantiomerically resolved forms, including the (2S)- and (2R)-enantiomers , enabling stereochemically defined incorporation into target molecules.

Configurational stability
Class-level inference
Quaternary α-carbon resists epimerization; non-methylated analog susceptible
Preserves stereochemical integrity during synthesis
Enantiomerically resolved forms available
Conformational restriction Chiral building block Drug design

Optimal Application Scenarios for Ethyl 2-Methyl-5-oxopyrrolidine-2-carboxylate Based on Differentiated Properties


Polymer Plasticizer Development Requiring Balanced Volatility and Polarity

The compound's documented class-level plasticizer performance [1], combined with its intermediate lipophilicity (XLogP3 = 0.1) [2] and higher molecular weight relative to non-methylated or methyl-ester analogs, makes it a strong candidate for PVC and polyolefin formulations requiring lower plasticizer migration and improved thermal processing stability. Researchers developing non-phthalate, bio-derivable plasticizers from levulinic acid feedstocks should prioritize this ester for its balanced volatility–compatibility profile [1].

Chiral Building Block for Stereochemically Stable Drug Intermediates

The quaternary 2-methyl group ensures configurational stability that non-methylated pyroglutamate esters cannot provide [3]. This makes the compound suitable as a starting material for synthesizing α,α-disubstituted amino acid derivatives, peptidomimetics, and proteasome inhibitor scaffolds—applications where epimerization at the α-center would compromise stereochemical purity and biological activity . The ethyl ester offers an optimal balance of protection (slower hydrolysis than methyl) and deprotection convenience (faster than tert-butyl) during multi-step syntheses .

Intermediate for α-Methylpyroglutamic Acid-Derived Pharmaceuticals

The free acid form (2-methyl-5-oxopyrrolidine-2-carboxylic acid) has been described as a pyroglutamate inhibitor with proteasome-modulating activity . The ethyl ester serves as a protected, more lipophilic prodrug or synthetic precursor to this pharmacologically active acid. Its computed XLogP3 of 0.1 versus the more polar free acid facilitates cellular penetration in cell-based assays and improves organic-solvent extractability during synthesis [2].

Bio-Based Platform Chemical from Levulinic Acid for Sustainable Materials Research

Synthesized from levulinic acid—a cellulose-derived platform chemical [1]—this compound fits within green chemistry initiatives targeting renewable polymer additives. Its combination of a bio-derived synthesis pathway, documented polymer compatibility [1], and the structural differentiation conferred by the 2-methyl group supports its selection over petroleum-derived phthalate plasticizers and non-methylated pyroglutamate esters in sustainability-focused material science programs.

Application
Selection Property
Validation Focus
Polymer additive studies
Balanced volatility–polarity profile
Migration resistance and thermal processing stability
Chiral building block research
Configurational stability at quaternary center
Stereochemical fidelity in downstream steps
Prodrug / synthetic intermediate exploration
Ester hydrolysis profile
Controlled release and extractability in cell-based assays
Bio-derived platform chemical evaluation
Levulinic acid origin and documented polymer compatibility
Sustainability metrics and renewable feedstock viability
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